L-Cystathionine Moiety Determines Antifungal Activity
The presence or absence of the L-cystathionine pseudopeptide moiety is the decisive structural determinant of antifungal activity within the ezomycin class. Ezomycin B2 (molecular formula C19H27N5O14) does not contain L-cystathionine, whereas ezomycins A1 (C26H40N8O16S) and B1 (C26H39N7O17S) do [1]. This structural difference directly translates into differential antimicrobial activity: the L-cystathionine-containing components are responsible for specific activity against Sclerotinia and Botrytis species, a property not attributable to B2 [2].
| Evidence Dimension | Structural determinant of antifungal activity |
|---|---|
| Target Compound Data | Ezomycin B2: C19H27N5O14; lacks L-cystathionine moiety |
| Comparator Or Baseline | Ezomycin B1: C26H39N7O17S; contains L-cystathionine moiety |
| Quantified Difference | Presence vs. absence of L-cystathionine-containing pseudopeptide (~C7H12N2O3S mass difference) |
| Conditions | Structural elucidation by degradative and spectrometric studies; antimicrobial activity testing against Sclerotinia and Botrytis phytopathogens |
Why This Matters
This structural difference enables ezomycin B2 to serve as the appropriate negative control compound for L-cystathionine-dependent antifungal mechanisms in structure-activity relationship (SAR) studies.
- [1] Sakata, K., Sakurai, A., & Tamura, S. (1974). Isolation of Novel Antifungal Antibiotics, Ezomycins A1, A2, B1 and B2. Agricultural and Biological Chemistry, 38(10), 1883–1890. View Source
- [2] Sakata, K., Sakurai, A., & Tamura, S. (1977). Isolation and Antimicrobial Activities of Ezomycins B1, B2, C1, C2, D1 and D2. Agricultural and Biological Chemistry, 41(10), 2027–2032. View Source
